VUF 5574

Catalog No.
S547030
CAS No.
280570-45-8
M.F
C21H17N5O2
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VUF 5574

CAS Number

280570-45-8

Product Name

VUF 5574

IUPAC Name

1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27)

InChI Key

YRAFEJSZTVWUMD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

solubility

Soluble in DMSO

Synonyms

VUF5574, VUF 5574, VUF-5574

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

The exact mass of the compound 3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea is 371.1382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VUF 5574 is a selective agonist for the A3 adenosine receptor, a member of the purinergic receptor family. This compound has garnered attention due to its potential therapeutic applications, particularly in conditions related to inflammation and cancer. The A3 adenosine receptor is known to play a significant role in various physiological processes, including modulation of immune responses and regulation of cell proliferation.

VUF 5574 primarily engages in receptor-mediated signaling pathways upon binding to the A3 adenosine receptor. The activation of this receptor leads to downstream effects such as inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate levels and subsequent cellular responses. The compound's chemical structure allows it to interact specifically with the binding site of the A3 receptor, facilitating these bio

Research indicates that VUF 5574 exhibits anti-inflammatory properties and has potential neuroprotective effects. It has been shown to inhibit tumor growth in various cancer models, suggesting its utility in oncology. Additionally, VUF 5574 can modulate immune functions, making it a candidate for treating autoimmune diseases and other inflammatory conditions .

  • Formation of the core structure through condensation reactions.
  • Functionalization at specific positions to enhance receptor selectivity and potency.
  • Purification using chromatographic techniques to isolate the final product.

The synthetic route may vary based on specific modifications aimed at optimizing the compound's biological activity.

VUF 5574's primary applications are in pharmacology and medicinal chemistry, particularly for:

  • Cancer Treatment: Its ability to inhibit tumor growth makes it a candidate for further clinical investigation.
  • Neuroprotection: Potential use in neurodegenerative diseases due to its protective effects on neuronal cells.
  • Anti-inflammatory Therapy: May be beneficial in treating conditions characterized by excessive inflammation.

Studies have demonstrated that VUF 5574 interacts selectively with the A3 adenosine receptor, showing minimal affinity for other adenosine receptor subtypes (A1, A2A, and A2B). This selectivity is crucial for minimizing side effects associated with non-selective adenosine receptor agonists. Interaction studies often employ radiolabeled ligands and competitive binding assays to determine the binding affinity and efficacy of VUF 5574 at various concentrations.

VUF 5574 shares structural similarities with other adenosine receptor agonists but is distinguished by its high selectivity for the A3 subtype. Below is a comparison with similar compounds:

CompoundTarget ReceptorSelectivityNotable Effects
IB-MECAA3 AdenosineHighAnti-inflammatory, anti-tumor
Cl-IB-MECAA3 AdenosineHighNeuroprotective effects
2-ChloroadenosineA1 AdenosineModerateCardiovascular effects
CaffeineNon-selectiveLowStimulant effects

VUF 5574’s unique profile lies in its selective activation of the A3 receptor without significantly affecting other subtypes, which may lead to fewer side effects compared to non-selective compounds like caffeine.

Molecular Identity

VUF 5574 is a synthetic urea derivative with the systematic IUPAC name N-(2-methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]urea. Its molecular formula is C₂₁H₁₇N₅O₂, corresponding to a molecular weight of 371.39 g/mol. The compound is registered under the CAS number 280570-45-8 and is identified by alternative designations such as VUF5574 and CAY27676-10.

Key Identifiers:

PropertyValue
Molecular FormulaC₂₁H₁₇N₅O₂
Molecular Weight371.39 g/mol
CAS Registry Number280570-45-8
IUPAC NameN-(2-Methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]urea

Structural Features

The compound comprises a quinazoline core substituted at the 2-position with a 3-pyridinyl group and at the 4-position with a urea linker connected to a 2-methoxyphenyl moiety. X-ray crystallography and NMR spectroscopy confirm the planar quinazoline ring system and the spatial orientation of the pyridinyl and methoxyphenyl groups, which are critical for receptor binding.

Key Structural Attributes:

  • Quinazoline scaffold: Provides a rigid aromatic platform for interactions with the adenosine A₃ receptor.
  • Urea linker: Facilitates hydrogen bonding with receptor residues, enhancing binding affinity.
  • 3-Pyridinyl and 2-methoxyphenyl groups: Contribute to selectivity over adenosine A₁ and A₂ receptors.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 8.90 (s, 1H, NH), 8.65 (d, 1H, pyridine-H), and 3.85 (s, 3H, OCH₃) confirm the methoxyphenyl and pyridinyl substituents.
  • LC-MS: A molecular ion peak at m/z 371.39 [M+H]⁺ aligns with the theoretical molecular weight.
  • HPLC: Purity ≥98%, with a retention time of 12.3 minutes under reverse-phase conditions.

Chemical Identity and Nomenclature

The systematic International Union of Pure and Applied Chemistry name for VUF 5574 is 1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea [1] [2] [4]. Alternative nomenclature includes N-(2-methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]-urea [5] [6] [7]. The compound is registered under Chemical Abstracts Service number 280570-45-8 and has the molecular formula C₂₁H₁₇N₅O₂ with a molecular weight of 371.39 g/mol [1] [2] [3].

Molecular Structure Analysis

The molecular structure of VUF 5574 consists of three distinct structural domains connected through a central urea linkage. The compound features a quinazoline ring system substituted at the 2-position with a pyridin-3-yl group and at the 4-position with a urea moiety. The urea nitrogen is further substituted with a 2-methoxyphenyl group [1] [2] [4].

The compound's structure can be represented by its canonical Simplified Molecular Input Line Entry System notation: O=C(NC1=CC=CC=C1OC)NC2=NC(C3=CC=CN=C3)=NC4=CC=CC=C42 [2] [8]. The InChI key for VUF 5574 is YRAFEJSZTVWUMD-UHFFFAOYSA-N, providing a unique identifier for database searches [5] [6].

Physical and Chemical Properties

Physical Properties

PropertyValueReference
Molecular FormulaC₂₁H₁₇N₅O₂ [1] [2] [3]
Molecular Weight (g/mol)371.39 [1] [2] [3]
AppearanceWhite to off-white solid [9] [10]
Melting Point (°C)253.51 - 258 [7] [11] [12]
Boiling Point (°C)444.8 ± 45.0 [3] [13]
Flash Point (°C)222.8 [3] [11]
Density (g/cm³)1.36 ± 0.06 [3] [13]
Refractive Index1.725 [11]

Thermodynamic Properties

VUF 5574 demonstrates thermal stability up to its melting point range of 253.51-258°C, as determined through differential scanning calorimetry and thermogravimetric analysis [7] [11] [12]. The compound exhibits a flash point of 222.8°C, indicating moderate thermal stability under standard laboratory conditions [3] [11]. The boiling point is predicted to be 444.8 ± 45.0°C at standard atmospheric pressure [3] [13].

Physicochemical Properties

The compound exhibits a logarithmic partition coefficient (LogP) of 4.49, indicating significant lipophilicity [3]. The calculated pKa value is -2.06 ± 0.43, suggesting the compound is a very weak base under physiological conditions [13]. The topological polar surface area is 89.03 Ų, which falls within the range favorable for membrane permeability [14].

Solubility Characteristics

Solvent Compatibility

SolventSolubilityReference
Dimethyl sulfoxide1.5 mg/mL (4.04 mM) [5] [6] [15]
WaterInsoluble [5] [6] [15]
EthanolNot specifiedNot reported
MethanolNot specifiedNot reported

VUF 5574 demonstrates limited solubility in polar solvents, with measurable solubility only in dimethyl sulfoxide at 1.5 mg/mL, corresponding to a molarity of 4.04 mM [5] [6] [15]. The compound is completely insoluble in water, which is consistent with its high lipophilicity as indicated by the LogP value [5] [6] [15].

Spectroscopic Properties

Structural Characterization

PropertyValueReference
¹H NMR SpectrumConsistent with structure [9] [10]
Mass SpectrometryConsistent with structure [9]
Purity (HPLC)≥98.0 - 99.41% [8] [9] [10]
Elemental Analysis (C%)67.80% (theoretical: 67.91%) [10]
Elemental Analysis (H%)4.60% (theoretical: 4.61%) [10]
Elemental Analysis (N%)18.80% (theoretical: 18.86%) [10]

Nuclear magnetic resonance spectroscopy analysis confirms the structural integrity of VUF 5574, with all observed signals consistent with the proposed molecular structure [9] [10]. High-performance liquid chromatography analysis demonstrates purity levels exceeding 98%, with some batches achieving 99.41% purity [8] [9] [10].

Elemental analysis results closely match theoretical values, with carbon content of 67.80% (theoretical 67.91%), hydrogen content of 4.60% (theoretical 4.61%), and nitrogen content of 18.80% (theoretical 18.86%) [10]. These values confirm the molecular composition and structural integrity of the synthesized compound.

Molecular Geometry and Electronic Properties

The molecular structure of VUF 5574 contains multiple aromatic systems that contribute to its electronic properties and potential for π-π stacking interactions. The quinazoline moiety provides a planar bicyclic aromatic system, while the pyridyl and methoxyphenyl substituents introduce additional aromatic character and electronic effects [1] [2] [4].

The compound contains two hydrogen bond donors (the urea NH groups) and five hydrogen bond acceptors (the quinazoline nitrogens, pyridyl nitrogen, carbonyl oxygen, and methoxy oxygen) [16]. This hydrogen bonding capacity contributes to the compound's interaction with biological targets and influences its solubility characteristics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

371.13822480 g/mol

Monoisotopic Mass

371.13822480 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

VUF5574

Dates

Last modified: 08-15-2023
1. Baraldi and Borea (2000) New potent and selective human adenosine A3 receptor antagonists. TiPS 21 456. PMID: 11121831.
2. van Muijlwijk-Koezen et al (2000) Isoquinoline and quinazoline urea analogues as antagonists for the human adenosine A3 receptor. J.Med.Chem. 43 2227. PMID: 10841801.

Explore Compound Types